molecular formula C17H28N2O3 B13789650 Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester CAS No. 63986-40-3

Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester

Cat. No.: B13789650
CAS No.: 63986-40-3
M. Wt: 308.4 g/mol
InChI Key: ZLTIWADRYUDWKZ-UHFFFAOYSA-N
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Description

Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester is a chemical compound with a complex structure that finds applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester typically involves the esterification of carbanilic acid derivatives with 2-(diethylamino)ethanol. The reaction is usually carried out under acidic conditions to facilitate the esterification process. Common reagents used in this synthesis include carbanilic acid derivatives, 2-(diethylamino)ethanol, and an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester
  • 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester
  • Carbanilic acid, m-(2-methoxyethoxy)-, 2-(diethylamino)ethyl ester

Uniqueness

Carbanilic acid, 2-methyl-4-propoxy-, 2-(diethylamino)ethyl ester is unique due to its specific ester structure and the presence of both propoxy and diethylaminoethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

63986-40-3

Molecular Formula

C17H28N2O3

Molecular Weight

308.4 g/mol

IUPAC Name

2-(diethylamino)ethyl N-(2-methyl-4-propoxyphenyl)carbamate

InChI

InChI=1S/C17H28N2O3/c1-5-11-21-15-8-9-16(14(4)13-15)18-17(20)22-12-10-19(6-2)7-3/h8-9,13H,5-7,10-12H2,1-4H3,(H,18,20)

InChI Key

ZLTIWADRYUDWKZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)NC(=O)OCCN(CC)CC)C

Origin of Product

United States

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